molecular formula C17H14N4O2 B7890422 4-(3-Methylphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine

4-(3-Methylphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine

Cat. No.: B7890422
M. Wt: 306.32 g/mol
InChI Key: ZBSZSJHFXULREJ-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with a 3-methylphenyl group at the 4-position and a 3-nitrophenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine typically involves the condensation of appropriate aromatic amines with pyrimidine precursors under controlled conditions. One common method involves the reaction of 3-methylbenzaldehyde with 3-nitrobenzaldehyde in the presence of ammonium acetate and acetic acid, followed by cyclization to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(3-Methylphenyl)-6-(3-aminophenyl)pyrimidin-2-amine.

Scientific Research Applications

4-(3-Methylphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
  • 4-(4-Methylphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine
  • 4-(3-Methylphenyl)-6-(2-nitrophenyl)pyrimidin-2-amine

Uniqueness

4-(3-Methylphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine is unique due to the specific positioning of the methyl and nitro groups on the aromatic rings, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-(3-methylphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c1-11-4-2-5-12(8-11)15-10-16(20-17(18)19-15)13-6-3-7-14(9-13)21(22)23/h2-10H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSZSJHFXULREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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